molecular formula C9H12ClNO B13039825 (1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL

Cat. No.: B13039825
M. Wt: 185.65 g/mol
InChI Key: ZASARIKEPRMRES-MUWHJKNJSA-N
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Description

(1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a hydroxyl group attached to a propan-2-ol backbone. The stereochemistry of the compound, indicated by (1R,2R), plays a crucial role in its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-chlorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.

    Reduction: The nitroalkene is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (1R,2R) enantiomer.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) for the reduction step.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form secondary amines using reducing agents like sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 1-(2-chlorophenyl)propan-2-one.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It influences biochemical pathways related to neurotransmission and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    1-Amino-1-(2-chlorophenyl)ethanol: A structurally similar compound lacking the propan-2-ol backbone.

    2-Amino-1-(2-chlorophenyl)propan-1-OL: A positional isomer with the amino group at a different position.

Uniqueness

(1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(2-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1

InChI Key

ZASARIKEPRMRES-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1Cl)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1Cl)N)O

Origin of Product

United States

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